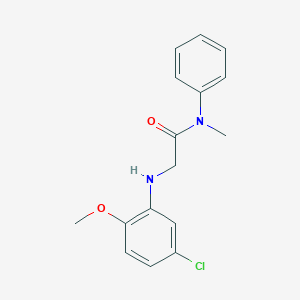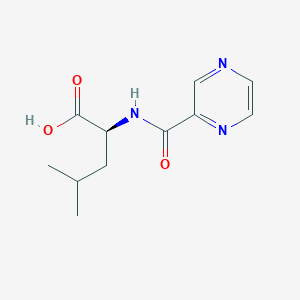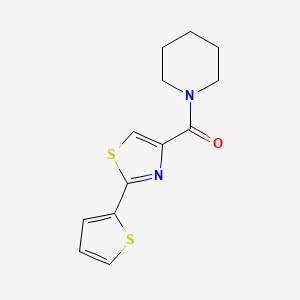![molecular formula C18H27NO2 B7536647 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one, also known as PBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBP belongs to the class of compounds known as cathinones, which are known to have stimulant properties.
Scientific Research Applications
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one has also been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Mechanism of Action
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is believed to be responsible for its stimulant properties. 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one also acts as a serotonin receptor agonist, which may contribute to its potential use in the treatment of mood disorders.
Biochemical and Physiological Effects:
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one has been found to increase heart rate and blood pressure in animal models. It has also been found to increase locomotor activity and produce hyperthermia. 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one has been found to have a short half-life, which may limit its potential use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one is its potential use in the treatment of neurodegenerative diseases and drug addiction. However, its stimulant properties may make it difficult to use in certain experimental settings. Its short half-life may also limit its potential use in scientific research.
Future Directions
There are several future directions for the study of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one. One area of research is the potential use of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one in the treatment of mood disorders. Another area of research is the development of analogs of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one with improved pharmacological properties. Further studies are also needed to determine the long-term effects of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one use and its potential for abuse.
In conclusion, 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one in scientific research.
Synthesis Methods
The synthesis of 4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one involves the reaction of 4-bromobutyrophenone with 3-piperidin-1-ylpropanol in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of the final product is important for its use in scientific research.
properties
IUPAC Name |
4-[4-(3-piperidin-1-ylpropoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-16(20)6-7-17-8-10-18(11-9-17)21-15-5-14-19-12-3-2-4-13-19/h8-11H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTSLCSCIGWQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)




![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)